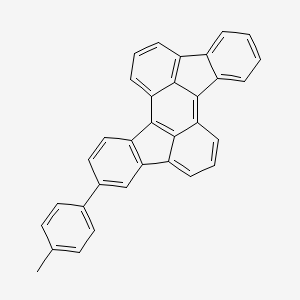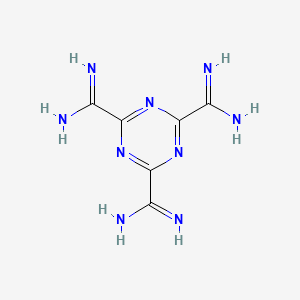
(E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol is a chemical compound with the molecular formula C17H30OSi. It is a silyl ether derivative of benzyl alcohol, where the silyl group is dimethyl(1-octenyl)silyl. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol typically involves the reaction of benzyl alcohol with dimethyl(1-octenyl)silyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
Benzyl alcohol+Dimethyl(1-octenyl)silyl chloride→2-[Dimethyl(1-octenyl)silyl]benzyl alcohol+HCl
Industrial Production Methods
In industrial settings, the production of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol may involve large-scale batch or continuous processes. The reaction is typically carried out in reactors equipped with temperature control and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone.
Reduction: Formation of toluene or ethylbenzene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol has several applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis. The silyl group can be easily removed under mild conditions, making it useful for multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Used in the development of drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect sensitive functional groups during chemical reactions. The molecular pathways involved include nucleophilic substitution and elimination reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl benzyl alcohol
- Triethylsilyl benzyl alcohol
- Tert-butyldimethylsilyl benzyl alcohol
Uniqueness
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol is unique due to the presence of the 1-octenyl group, which provides additional hydrophobicity and steric hindrance compared to other silyl benzyl alcohol derivatives. This can influence the reactivity and selectivity of the compound in various chemical reactions.
Eigenschaften
Molekularformel |
C17H28OSi |
|---|---|
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
[2-[dimethyl-[(E)-oct-1-enyl]silyl]phenyl]methanol |
InChI |
InChI=1S/C17H28OSi/c1-4-5-6-7-8-11-14-19(2,3)17-13-10-9-12-16(17)15-18/h9-14,18H,4-8,15H2,1-3H3/b14-11+ |
InChI-Schlüssel |
OWMDHCZOLGWXHL-SDNWHVSQSA-N |
Isomerische SMILES |
CCCCCC/C=C/[Si](C)(C)C1=CC=CC=C1CO |
Kanonische SMILES |
CCCCCCC=C[Si](C)(C)C1=CC=CC=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)



![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)





![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)

![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)

